

AZD-5438: A Technical Overview of its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5438 is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), primarily CDK1, CDK2, and CDK9. Developed by AstraZeneca, it was investigated as a potential anti-cancer therapeutic based on the principle that dysregulation of the cell cycle is a fundamental driver of tumorigenesis. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of AZD-5438. It details the compound's mechanism of action, key experimental findings, and the ultimate reasons for the discontinuation of its clinical development. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams.

Introduction and Rationale

The cell division cycle is a tightly regulated process governed by the sequential activation and deactivation of cyclin-dependent kinases (CDKs). In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. Consequently, CDKs have been a major focus for the development of novel anti-cancer therapies. The rationale behind the development of **AZD-5438** was to create a broad-spectrum CDK inhibitor that could effectively arrest the cell cycle in tumor cells. By targeting CDK1, CDK2, and CDK9, **AZD-5438** was designed to inhibit multiple phases of the cell cycle and also impact transcriptional regulation.[1][2]



Compound Profile

Chemical Name: 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino)
 pyrimidine[1][3]

• Molecular Formula: C18H21N5O2S[4]

CAS Number: 602306-29-6[4]

Mechanism of Action

AZD-5438 functions as an ATP-competitive inhibitor of several CDK-cyclin complexes. X-ray crystallography has confirmed its binding mode to the hinge region of the CDK2 protein.[3] Its primary targets are CDK1, CDK2, and CDK9, which are crucial for different cellular processes. [1][5]

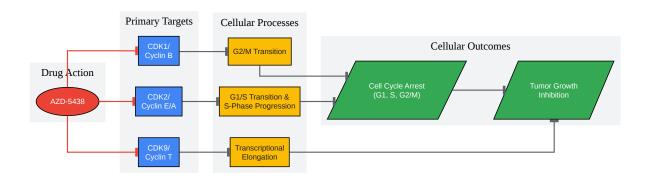
- CDK1/Cyclin B: Governs the G2/M transition and entry into mitosis.
- CDK2/Cyclin E & CDK2/Cyclin A: Regulate the G1/S transition and S-phase progression.
- CDK9/Cyclin T: A key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription.

By inhibiting these kinases, **AZD-5438** induces cell cycle arrest at the G1, S, and G2/M phases and inhibits transcription.[1][2]

Signaling Pathway and Cellular Effects

The inhibition of CDK1, CDK2, and CDK9 by **AZD-5438** leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and inhibition of tumor growth.





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Figure 1: Simplified signaling pathway of AZD-5438.

Preclinical Development In Vitro Kinase Inhibitory Activity

AZD-5438 demonstrated potent inhibition of its target kinases in recombinant kinase assays.



Target	IC50 (nmol/L)
Cyclin E-CDK2	6[1][3][5]
Cyclin A-CDK2	45[3][5]
Cyclin B1-CDK1	16[1][3][5]
Cyclin T-CDK9	20[1][3][5]
p25-CDK5	14[5] - 21[3]
Cyclin D3-CDK6	21[3][5]
Glycogen Synthase Kinase 3β	17[3][5]
Cyclin D-CDK4	>450[3]
Table 1: In Vitro Kinase Inhibitory Activity of AZD-5438.	

In Vitro Anti-proliferative Activity

The compound showed significant anti-proliferative effects across a range of human tumor cell lines.

Cell Line	Cancer Type	IC50 (µmol/L)
MCF-7	Breast	0.2[4][5]
SW620	Colorectal	~0.5
ARH-77	Plasma Cell Leukemia	1.7[4][5][6]
A549	Lung	~0.2
H1299	Lung	~0.1
H460	Lung	~0.4
Table 2: In Vitro Anti-		

Table 2: In Vitro Antiproliferative Activity of AZD-5438 in Various Human Tumor Cell Lines.[1][4]



In Vivo Anti-tumor Efficacy

Oral administration of **AZD-5438** resulted in significant tumor growth inhibition in various human tumor xenograft models.

Xenograft Model	Dosing Schedule	Maximum Tumor Growth Inhibition (%)
SW620 (Colon)	50 mg/kg, twice daily	>100[1]
SW620 (Colon)	75 mg/kg, once daily	~70
Various models	50 mg/kg BID or 75 mg/kg QD	38 - 153[1][4][5]
Table 3: In Vivo Efficacy of AZD-5438 in Human Tumor Xenograft Models.		

Experimental Protocols Recombinant Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of **AZD-5438** against purified CDK-cyclin complexes.

Methodology:

- Purified active recombinant human CDK-cyclin complexes (e.g., CDK2/Cyclin E, CDK1/Cyclin B1) were used.
- Assays were typically performed in 96-well plates.
- The kinase, a suitable substrate (e.g., a histone H1-derived peptide), and ATP were incubated with varying concentrations of AZD-5438.
- The reaction was initiated by the addition of ATP.
- After a defined incubation period at a controlled temperature, the reaction was stopped.

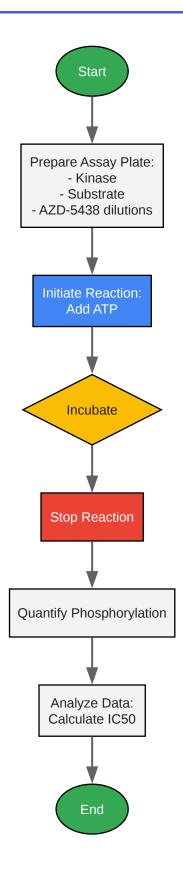
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- The amount of substrate phosphorylation was quantified, often using a method like scintillation proximity assay or by measuring the incorporation of radiolabeled phosphate from [y-33P]ATP.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[3]





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Figure 2: General workflow for a recombinant kinase assay.



Cell Proliferation Assay (BrdU Incorporation)

Objective: To measure the effect of AZD-5438 on the proliferation of cancer cell lines.

Methodology:

- Human tumor cell lines (e.g., SW620, MCF-7) were seeded in 96-well plates and allowed to adhere.
- Cells were treated with a range of concentrations of AZD-5438 or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
- Towards the end of the incubation, 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, was added to the culture medium.
- During DNA synthesis, proliferating cells incorporate BrdU into their DNA.
- After the BrdU pulse, cells were fixed, and the DNA was denatured.
- A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) was added, which binds to the incorporated BrdU.
- A substrate for the enzyme was added, resulting in a colorimetric or chemiluminescent signal.
- The signal intensity, which is proportional to the amount of DNA synthesis, was measured using a plate reader.
- IC50 values for the inhibition of proliferation were determined from the dose-response curves.[3]

Western Blotting for Phospho-protein Analysis

Objective: To assess the in-cell activity of **AZD-5438** by measuring the phosphorylation status of CDK substrates.

Methodology:



- Cells (e.g., SW620) were treated with various concentrations of AZD-5438 for a short duration (e.g., 2 hours).
- For analyzing CDK1 substrates, cells could be synchronized in mitosis using an agent like nocodazole before drug treatment.[3]
- After treatment, cells were lysed to extract total protein.
- Protein concentration was determined using a standard assay (e.g., BCA).
- Equal amounts of protein from each sample were separated by size using SDS-PAGE.
- The separated proteins were transferred to a membrane (e.g., PVDF).
- The membrane was blocked to prevent non-specific antibody binding.
- The membrane was incubated with primary antibodies specific for the phosphorylated forms
 of CDK substrates (e.g., phospho-pRb, phospho-RNA Polymerase II) and total protein
 controls.
- After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- A chemiluminescent substrate was added, and the resulting signal was detected, indicating the level of protein phosphorylation.[3]

Clinical Development and Discontinuation Phase I Studies

AZD-5438 advanced into Phase I clinical trials in patients with advanced solid tumors and in healthy male volunteers.[7][8]

• Pharmacokinetics: The compound demonstrated dose-proportional exposure with a relatively short plasma half-life of 1-3 hours.[7][8] The Tmax (time to maximum concentration) occurred between 0.5 and 3.0 hours.[8] Less than 1% of the parent compound was excreted in the urine, indicating that metabolism is the primary clearance mechanism.[8]





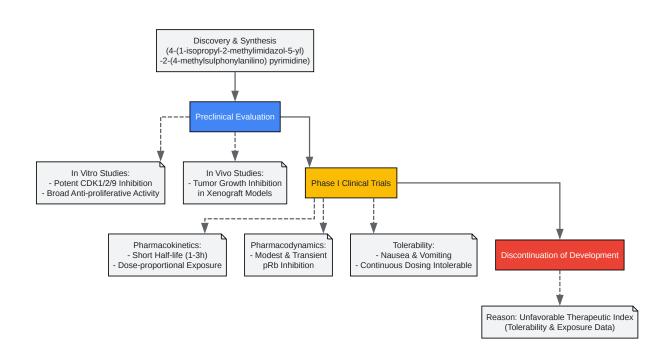


- Pharmacodynamics: In healthy volunteers, single oral doses of 40 mg and 60 mg led to statistically significant but modest reductions in the phosphorylation of the retinoblastoma protein (pRb) in buccal mucosa biopsies at 1.5 hours post-dose.[9] This effect was not sustained at 6 hours, highlighting a close relationship between pharmacokinetics and pharmacodynamics.[9]
- Tolerability: Three Phase I studies in patients with advanced solid tumors explored different dosing schedules (intermittent weekly and continuous daily).[6][7] The most common adverse events were nausea and vomiting.[7] A continuous dosing schedule of 40 mg four times daily was deemed intolerable.[7]

Discontinuation

The clinical development of **AZD-5438** was ultimately discontinued. The decision was based on the tolerability and exposure data from the Phase I studies, which suggested an unfavorable therapeutic index.[7][10] The modest pharmacodynamic effects, coupled with dose-limiting toxicities, indicated that achieving a sustained and therapeutically effective inhibition of CDK targets in tumors would be challenging without causing unacceptable side effects.[7][9]





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Figure 3: Discovery and development timeline of AZD-5438.

Conclusion

AZD-5438 is a well-characterized, potent inhibitor of CDK1, CDK2, and CDK9 that demonstrated significant preclinical anti-tumor activity consistent with its mechanism of action. Its development provided valuable insights into the therapeutic potential and challenges of broad-spectrum CDK inhibition. While the compound itself did not proceed to later-stage clinical trials due to an unfavorable therapeutic window, the research on AZD-5438 has contributed to the broader understanding of CDK biology and the development of subsequent, more selective CDK inhibitors. The compound remains a useful tool for preclinical research investigating the roles of CDKs in cancer and other diseases.[1][11] More recently, the AZD-5438 scaffold has



been utilized in the development of Proteolysis Targeting Chimeras (PROTACs) to selectively degrade CDK2, showcasing its continued relevance in drug discovery.[12][13]

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